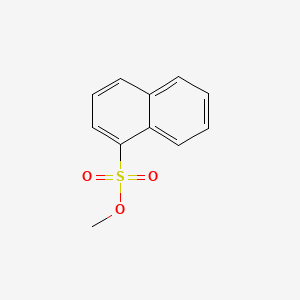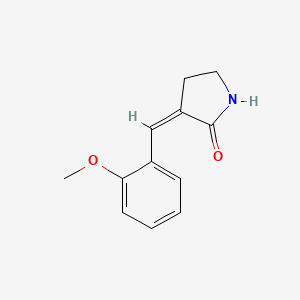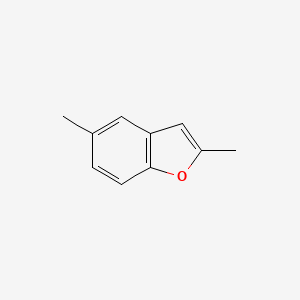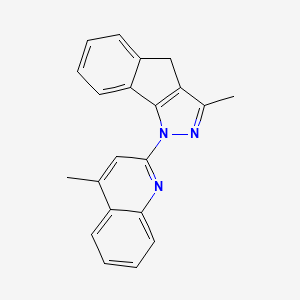
Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- typically involves the condensation of 2-acetyl-1,3-indanedione with appropriate hydrazine derivatives. One common method is the acid-catalyzed synthesis, where 2-acetyl-1,3-indanedione reacts with 4-trifluoromethylphenylhydrazine under acidic conditions to yield the desired indenopyrazole . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves subjecting the reaction mixture to microwave irradiation, which can significantly reduce reaction times and improve product yields .
化学反応の分析
Types of Reactions
Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced indenopyrazole derivatives.
Substitution: Formation of alkylated or acylated indenopyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
作用機序
The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, the compound binds to the ATP-binding site of the receptor, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-Pyridin-4-yl-2,4-dihydro-indeno(1,2-c)pyrazole
- 4’-(1,4-dihydro-indeno(1,2-c)pyrazol-3-yl)-benzonitriles
- 1,4-dihydroindeno(1,2-c)pyrazole linked oxindole conjugates
Uniqueness
Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- stands out due to its specific substitution pattern, which imparts unique biological activities. Its quinoline moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development. Additionally, its synthesis via microwave-assisted methods offers advantages in terms of reaction efficiency and yield .
特性
CAS番号 |
130946-61-1 |
|---|---|
分子式 |
C21H17N3 |
分子量 |
311.4 g/mol |
IUPAC名 |
3-methyl-1-(4-methylquinolin-2-yl)-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C21H17N3/c1-13-11-20(22-19-10-6-5-8-16(13)19)24-21-17-9-4-3-7-15(17)12-18(21)14(2)23-24/h3-11H,12H2,1-2H3 |
InChIキー |
VOLSRXVQGQSSIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
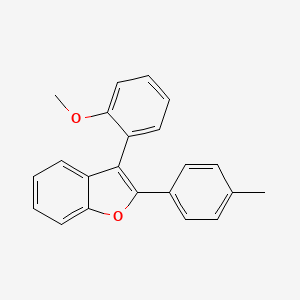
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

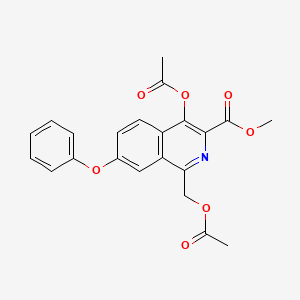
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)


